4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide
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Overview
Description
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide typically involves the following steps:
Formation of 4-Fluoro-benzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of Piperidine: The 4-fluoro-benzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 4-(4-Fluoro-benzoyl)-piperidine.
Amidation: Finally, the 4-(4-Fluoro-benzoyl)-piperidine is reacted with m-tolylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the m-tolylamide group.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The fluorine atom on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical agents.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: As a chemical intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds of this type may interact with:
Receptors: Binding to specific receptors in the body to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide
- 4-(4-Methyl-benzoyl)-piperidine-1-carboxylic acid m-tolylamide
Uniqueness
The presence of the fluorine atom in 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide can significantly alter its chemical properties, such as its reactivity and binding affinity, compared to its chloro or methyl analogs.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-3-2-4-18(13-14)22-20(25)23-11-9-16(10-12-23)19(24)15-5-7-17(21)8-6-15/h2-8,13,16H,9-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOISVBEVLEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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